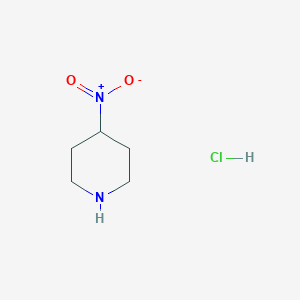

4-Nitropiperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitropiperidine hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-Nitropiperidine hydrochloride typically involves the nitration of piperidine. One common method includes the reaction of piperidine with nitric acid under controlled conditions to introduce the nitro group at the 4-position. The resulting 4-nitropiperidine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis to ensure safety and efficiency. This method minimizes the accumulation of highly energetic intermediates, reducing the risk of explosion and improving yield .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitropiperidine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form different oxidation states of nitrogen.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 4-Aminopiperidine hydrochloride.

Substitution: Various substituted piperidine derivatives.

Oxidation: Nitroso or nitro derivatives.

Applications De Recherche Scientifique

4-Nitropiperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of 4-Nitropiperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

4-Nitropyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

4-Nitroaniline: Contains a nitro group attached to an aniline ring.

4-Nitrobenzyl chloride: Features a nitro group attached to a benzyl chloride moiety

Uniqueness: 4-Nitropiperidine hydrochloride is unique due to its piperidine ring structure, which imparts different chemical and biological properties compared to other nitro-substituted compounds. Its solubility in water and organic solvents, along with its reactivity, makes it a versatile intermediate in various chemical syntheses .

Activité Biologique

4-Nitropiperidine hydrochloride is a derivative of piperidine, a six-membered saturated heterocyclic compound containing one nitrogen atom. The introduction of a nitro group at the 4-position of the piperidine ring significantly alters its biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C5H10N2O2

- Molecular Weight : 130.15 g/mol

- Structure : The compound features a piperidine ring with a nitro group attached at the 4-position, which influences its reactivity and biological interactions.

1. Antimicrobial Properties

Nitro compounds, including 4-nitropiperidine, are known for their antimicrobial activity. The nitro group can be reduced to reactive intermediates that interact with bacterial DNA, leading to cell death. Research indicates that derivatives of nitropiperidine can exhibit significant antibacterial effects against various pathogens:

- Mechanism of Action : Nitro groups are reduced within bacterial cells to form reactive species that bind to DNA, causing strand breaks and inhibiting replication.

- Case Studies : A study demonstrated that nitro derivatives showed activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential use in treating infections caused by these organisms .

2. Anti-inflammatory Effects

4-Nitropiperidine may also possess anti-inflammatory properties. Nitro fatty acids are known to modulate inflammatory responses, and similar mechanisms may be applicable to nitropiperidines:

- Mechanism : The presence of the nitro group can influence signaling pathways related to inflammation, potentially reducing the production of pro-inflammatory cytokines.

- Research Findings : Some studies suggest that nitro compounds can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

3. Neuropharmacological Activity

Piperidine derivatives have been investigated for their potential neuropharmacological effects, including:

- Cognitive Enhancement : Some studies suggest that piperidine derivatives may enhance cognitive function or exhibit neuroprotective effects.

- Case Studies : Research on related compounds indicates possible applications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicological profile:

- Toxicity Reports : Some nitro compounds have been associated with mutagenic effects in certain bacterial assays. Therefore, the safety profile of 4-nitropiperidine should be evaluated through comprehensive toxicological studies .

- Handling Precautions : Due to potential toxicity, proper handling procedures should be established when working with this compound in laboratory settings.

Research Summary Table

Propriétés

IUPAC Name |

4-nitropiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c8-7(9)5-1-3-6-4-2-5;/h5-6H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBXCYNOAXAIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.